![molecular formula C13H16N2O4 B14315358 2-Diazonio-4-(ethoxycarbonyl)-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-olate CAS No. 109970-16-3](/img/structure/B14315358.png)
2-Diazonio-4-(ethoxycarbonyl)-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-olate
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Overview
Description
2-Diazonio-4-(ethoxycarbonyl)-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-olate is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.277 g/mol . This compound is known for its unique structure, which includes a diazonium group, an ethoxycarbonyl group, and a naphthalen-1-olate core. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Chemical Reactions Analysis
2-Diazonio-4-(ethoxycarbonyl)-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, mineral acids, and reducing agents such as sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Diazonio-4-(ethoxycarbonyl)-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar compounds include other diazonium salts and naphthalen-1-olate derivatives. For example:
2-Diazonio-4,6-dinitro-1-phenolate: Known for its use as an energetic material.
2-Diazonio-4-(phenoxysulfonyl)-1-naphthalenolate: Used in various chemical synthesis applications. The uniqueness of 2-Diazonio-4-(ethoxycarbonyl)-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-olate lies in its specific functional groups and the resulting reactivity, which makes it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
109970-16-3 |
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Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
ethyl 3-diazo-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-2-19-13(18)9-7-5-3-4-6-8(7)11(16)10(15-14)12(9)17/h7-9H,2-6H2,1H3 |
InChI Key |
MYEPYYIILKNOGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCCCC2C(=O)C(=[N+]=[N-])C1=O |
Origin of Product |
United States |
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